molecular formula C10H7ClN2O2 B2979007 Methyl 2-chloroquinoxaline-5-carboxylate CAS No. 2092029-47-3

Methyl 2-chloroquinoxaline-5-carboxylate

Cat. No. B2979007
CAS RN: 2092029-47-3
M. Wt: 222.63
InChI Key: FZHXQUJSMZHJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-chloroquinoxaline-5-carboxylate” is a chemical compound with the CAS Number: 2092029-47-3 . It has a molecular weight of 222.63 and its IUPAC name is this compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H7ClN2O2/c1-15-10 (14)6-3-2-4-7-9 (6)12-5-8 (11)13-7/h2-5H,1H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.07 , indicating its lipophilicity. Its water solubility is 0.311 mg/ml .

Scientific Research Applications

Synthesis of Antimicrobial and Antimalarial Agents

Methyl 2-chloroquinoxaline-5-carboxylate serves as a precursor in the synthesis of new compounds with optimized antimicrobial activity. The attachment of ether linkages and the formation of Schiff bases containing quinoxaline moieties have been explored for their antimicrobial potential. Additionally, derivatives have been evaluated for antimalarial activities, showcasing moderate efficacy against rodent malaria parasites (Singh et al., 2010; Rangisetty et al., 2001).

Development of Serotonin Receptor Antagonists

The compound has been used to design and prepare 3-chloroquinoxaline-2-carboxamides, which were tested for their serotonin(3) (5-HT(3)) receptor antagonistic activities. This research suggests potential applications in treating conditions influenced by serotonin receptors, like certain gastrointestinal or psychiatric disorders (Mahesh et al., 2004).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been utilized in liquid chromatographic fluorimetric assays for the determination of methylglyoxal in biological systems, indicating its role in assay development and internal standardization (McLellan & Thornalley, 1992).

Epigenetic Research

Derivatives of this compound are employed in epigenetic studies, particularly in understanding DNA methylation changes in response to various agents. This includes research into the mechanisms of active DNA demethylation and its biological implications in cancer and other diseases (Tabish et al., 2012; Wu & Zhang, 2017).

Antituberculosis Activity

The synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives from this compound and their evaluation for antituberculosis activity highlight its potential in developing new treatments for tuberculosis. Certain derivatives showed promising activity, including against drug-resistant strains of Mycobacterium tuberculosis (Jaso et al., 2005).

Safety and Hazards

The compound has been classified with the signal word "Warning" . It has hazard statements H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

methyl 2-chloroquinoxaline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)12-5-8(11)13-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHXQUJSMZHJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.